4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the role or use of the compound in various industries or research.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants used, the conditions required, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity, common reactions, and the products formed during these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, density, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).Scientific Research Applications
Synthesis and Structural Analysis
4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene and its derivatives have been a subject of interest in synthetic chemistry. For instance, Sweeney et al. (2018) synthesized 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a related compound, in high yield and characterized it using X-ray crystallography and various spectroscopic methods (Sweeney, McArdle, & Aldabbagh, 2018).
Reaction Studies
The reaction kinetics and substitution patterns of fluoro-nitrobenzene compounds have been extensively studied. For example, Bamkole et al. (1973) measured ortho:para ratios in the reaction of fluoro-nitrobenzenes with various anions, providing insights into the steric and solvation effects in these reactions (Bamkole, Hirst, & Udoessien, 1973).
Microwave Mediated Reduction
Spencer et al. (2008) explored the microwave-mediated reduction of heterocycle and fluorine-containing nitroaromatics. Their study showed that 4-fluoronitrobenzene could be efficiently reduced to 4-fluoroaniline under specific conditions (Spencer, Rathnam, Patel, & Anjum, 2008).
Theoretical Studies
Chen and Chieh (2002) conducted a density functional theory study to understand the internal rotational barriers of some aromatic nitro compounds, including fluoro-nitrobenzene derivatives. Their work provides insights into the molecular geometries and rotational dynamics of these compounds (Chen & Chieh, 2002).
Ordering in Dielectric Medium
Ojha (2005) performed a statistical analysis on the molecular ordering of smectogenic compounds, including fluoro-nitrobenzene derivatives, in dielectric media. This study is important for understanding the interactions and ordering of these molecules under different conditions (Ojha, 2005).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and the hazards associated with it.
Future Directions
This could involve potential future applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future.
Please consult with a chemical database or a chemistry professional for specific information about “4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene”.
properties
IUPAC Name |
4-fluoro-2-(methoxymethoxy)-1-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-13-5-14-8-4-6(9)2-3-7(8)10(11)12/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIZRXPPCYEUOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene |
Synthesis routes and methods I
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Citations
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